molecular formula C9H14N2O2S B13573872 tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate CAS No. 114569-39-0

tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate

Cat. No.: B13573872
CAS No.: 114569-39-0
M. Wt: 214.29 g/mol
InChI Key: JCCOWQFRHBUOEX-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, the compound can interfere with microbial cell wall synthesis, exhibiting antimicrobial effects .

Comparison with Similar Compounds

TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives such as:

TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE stands out due to its unique combination of the thiazole ring and the tert-butyl ester group, which enhances its stability and biological activity.

Properties

CAS No.

114569-39-0

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 2-(2-amino-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)4-6-5-14-8(10)11-6/h5H,4H2,1-3H3,(H2,10,11)

InChI Key

JCCOWQFRHBUOEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CSC(=N1)N

Origin of Product

United States

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